

Application of Saroglitazar in hApoB100/hCETP Double Transgenic Mice: Application Notes and Protocols

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Compound of Interest

Compound Name: Saroglitazar

Cat. No.: B610694

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Introduction

Saroglitazar is a novel dual peroxisome proliferator-activated receptor (PPAR) agonist with predominant activity on PPAR α and moderate activity on PPAR γ .^{[1][2][3][4]} This dual action allows it to regulate both lipid and glucose metabolism, making it a promising therapeutic agent for dyslipidemia and type 2 diabetes.^[1] The human apolipoprotein B100 (hApoB100) and human cholesteryl ester transfer protein (hCETP) double transgenic mouse model is a well-established animal model that closely mimics human-like dyslipidemia, characterized by elevated levels of low-density lipoprotein cholesterol (LDL-C) and triglycerides (TG). This document provides detailed application notes and experimental protocols for the use of **Saroglitazar** in this specific transgenic mouse model, based on preclinical studies.

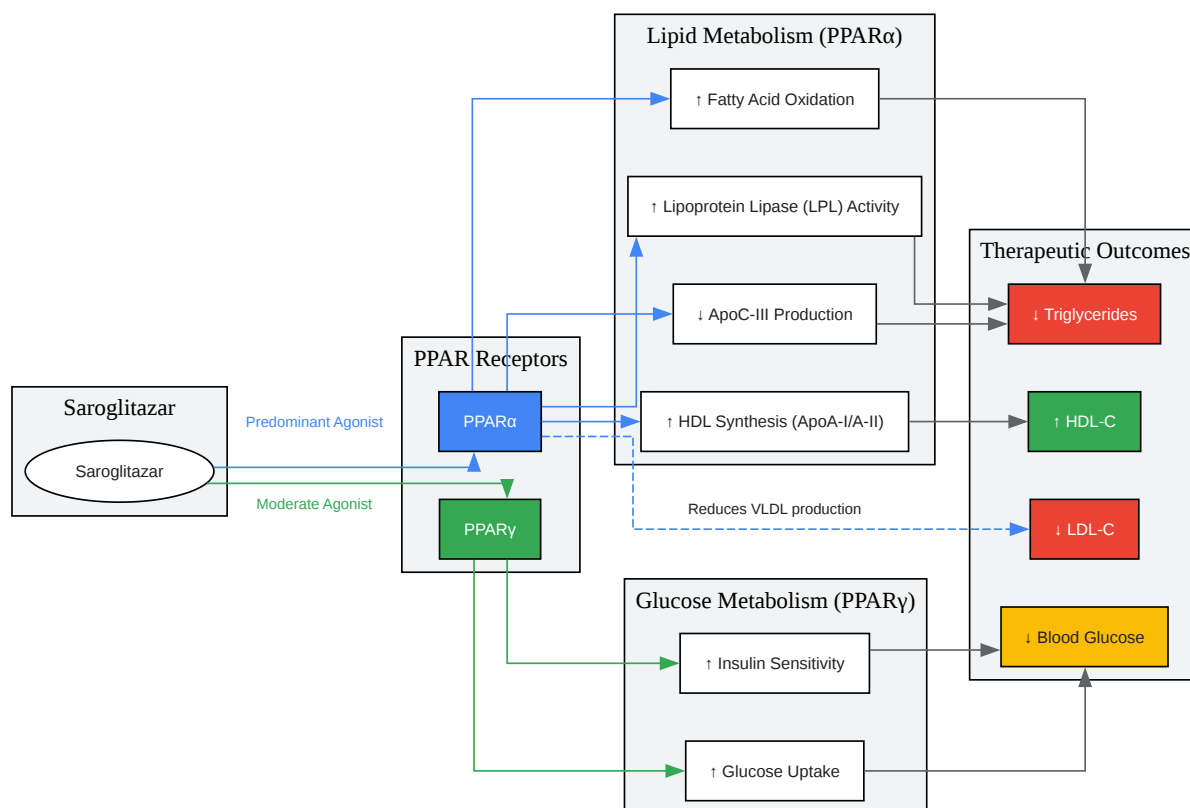
Mechanism of Action

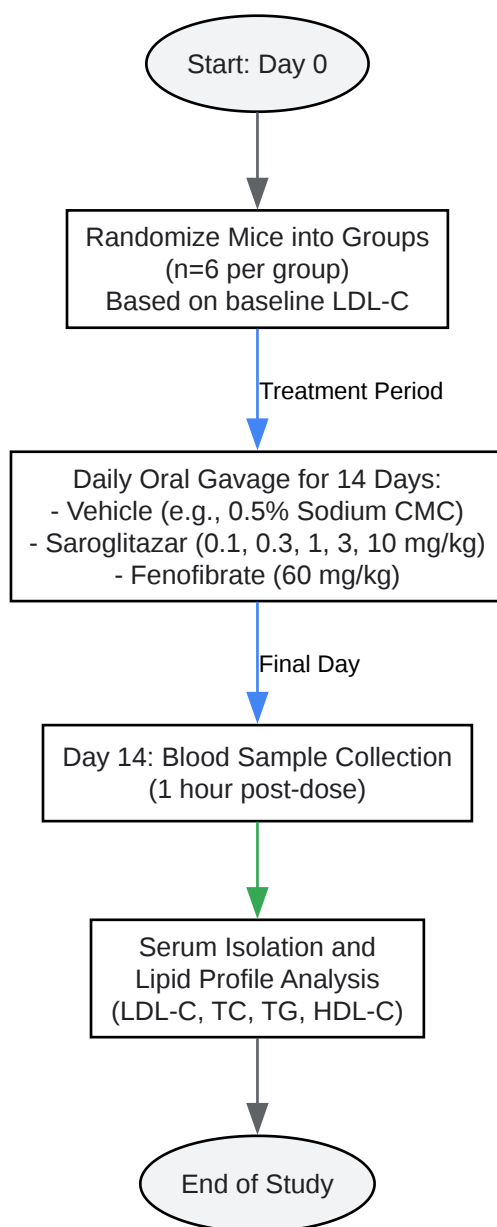
Saroglitazar's primary mechanism involves the activation of PPAR α and PPAR γ nuclear receptors, which function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism.

- PPAR α Activation: Predominantly expressed in the liver, brown adipose tissue, and other tissues with high fatty acid catabolism, PPAR α activation by **Saroglitazar** leads to:

- Increased hepatic uptake and β -oxidation of fatty acids.
- Increased lipoprotein lipase (LPL) activity, enhancing the clearance of triglyceride-rich lipoproteins.
- Reduced production of Apolipoprotein C-III (ApoC-III), an inhibitor of LPL.
- Increased synthesis of apolipoproteins A-I and A-II, leading to higher high-density lipoprotein cholesterol (HDL-C) levels.
- PPAR γ Activation: Primarily expressed in adipose tissue and macrophages, PPAR γ activation by **Saroglitazar** contributes to:
 - Improved insulin sensitivity by modulating the transcription of insulin-responsive genes.
 - Enhanced glucose uptake and utilization in peripheral tissues.
 - Promotion of preadipocyte differentiation, leading to the safe storage of free fatty acids in adipose tissue.

The EC₅₀ values for **Saroglitazar** are 0.65 pmol/L for human PPAR α and 3 nmol/L for human PPAR γ , highlighting its predominant PPAR α activity.





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